2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

Description

Chemical Identity and Nomenclature

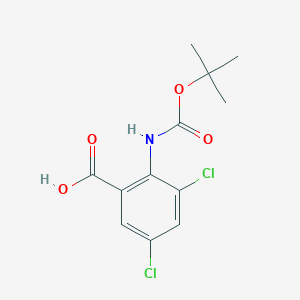

The systematic nomenclature of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound's official name designates the benzoic acid core as the principal functional group, with substituents numbered according to their positions relative to the carboxylic acid group. The tert-butoxycarbonyl protecting group, attached to an amino substituent at the 2-position, represents a carbamate linkage that provides temporary protection of the amino functionality during synthetic operations. The presence of chlorine atoms at the 3- and 5-positions creates a symmetrical substitution pattern that influences both the electronic properties and reactivity profile of the aromatic ring system.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(O)C1=CC(Cl)=CC(Cl)=C1NC(OC(C)(C)C)=O, which encodes the connectivity and arrangement of atoms within the molecule. This linear notation captures the essential structural features including the benzoic acid carboxyl group, the dichlorosubstitution pattern, and the tert-butoxycarbonyl protected amino group. The compound is also cataloged under the Molecular Design Limited number MFCD02682172, providing an additional identifier for database searches and chemical inventory management.

Alternative nomenclature systems may refer to this compound using descriptive names that emphasize different structural aspects. The tert-butoxycarbonyl group is sometimes abbreviated in trade names and catalog entries, though systematic nomenclature maintains the full descriptive terminology. The relationship to the parent 2-amino-3,5-dichlorobenzoic acid, which bears CAS number 2789-92-6, establishes this compound within a family of related derivatives that share the dichloroanthranilic acid framework.

Historical Development Context

The development of this compound emerged from the convergence of two major advances in organic chemistry: the establishment of protecting group methodologies and the systematic exploration of substituted benzoic acid derivatives. The tert-butoxycarbonyl protecting group itself represents a landmark achievement in synthetic methodology, with its origins tracing to the pioneering work on carbamate-based amine protection strategies developed in the mid-20th century. This protecting group superseded earlier methodologies such as the benzyloxycarbonyl system discovered by Leonidas Zervas in the early 1930s, which had previously dominated peptide synthesis through the Bergmann-Zervas method.

The specific combination of tert-butoxycarbonyl protection with dichlorobenzoic acid scaffolds reflects the growing sophistication of synthetic organic chemistry in addressing complex molecular architectures. The dichlorobenzoic acid framework itself has roots in early investigations of halogenated aromatic compounds, where systematic studies of substitution effects provided fundamental insights into electronic and steric influences on reactivity. The synthesis methods for related dichlorobenzoic acids, such as the hydrolysis of 3,5-dichlorobenzonitrile under basic conditions to yield 3,5-dichlorobenzoic acid in excellent yields, established protocols that could be adapted for more complex derivatives.

The emergence of solid-phase peptide synthesis and automated synthetic methodologies created increasing demand for robust and predictable protecting group strategies. The tert-butoxycarbonyl system, with its compatibility with standard synthetic conditions and reliable deprotection protocols using trifluoroacetic acid or hydrochloric acid, became a cornerstone of modern synthetic chemistry. The adaptation of this methodology to complex benzoic acid derivatives like this compound represents the maturation of these concepts into practical synthetic tools.

Contemporary developments in late-stage functionalization have renewed interest in protected benzoic acid derivatives as platforms for complex molecule synthesis. Recent advances in directed carbon-hydrogen bond functionalization have demonstrated the utility of benzoic acid derivatives as substrates for selective transformations, particularly in pharmaceutical applications where precise control over substitution patterns is essential.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, reflecting its role as both a synthetic intermediate and a model compound for understanding fundamental reactivity principles. In the context of protecting group chemistry, this compound exemplifies the sophisticated strategies required for the synthesis of complex molecules containing multiple reactive functionalities. The tert-butoxycarbonyl group provides orthogonal protection relative to other common protecting groups, enabling selective transformations in the presence of diverse functional groups.

Recent investigations in directed carbon-hydrogen functionalization have highlighted the importance of benzoic acid derivatives as directing group-containing substrates for selective bond-forming reactions. The carboxylic acid functionality in benzoic acid derivatives serves as an effective directing group for transition metal-catalyzed transformations, enabling regioselective functionalization of aromatic carbon-hydrogen bonds. Studies have demonstrated that iridium-catalyzed ortho-selective carbon-hydrogen amination of benzoic acids can proceed with high selectivity and functional group tolerance, providing access to diversely substituted anthranilic acid derivatives.

The electronic properties imparted by the dichlorosubstitution pattern create unique reactivity profiles that have attracted attention in materials science applications. The electron-withdrawing nature of chlorine substituents influences both the acidity of the carboxylic acid group and the nucleophilicity of the protected amino functionality, creating opportunities for selective transformations under mild conditions. These electronic effects have been exploited in the development of functionalized magnetic nanoparticles, where benzoic acid derivatives serve as ligands for surface modification and catalysis applications.

| Research Application | Key Findings | Synthetic Utility |

|---|---|---|

| Protecting Group Chemistry | Orthogonal protection enables complex synthesis | Multi-step synthesis compatibility |

| Directed Functionalization | Carboxylic acid directs selective reactions | Regioselective bond formation |

| Materials Science | Electronic effects enable surface modification | Nanoparticle functionalization |

| Pharmaceutical Chemistry | Late-stage derivatization of drug molecules | Drug development acceleration |

The compound's role in peptide synthesis research demonstrates the practical impact of well-designed protecting group strategies. The stability of the tert-butoxycarbonyl group under basic conditions, combined with its clean removal under acidic conditions, makes it particularly suitable for synthetic sequences involving multiple protection and deprotection steps. This reliability has made tert-butoxycarbonyl-protected amino acids indispensable tools in both solution-phase and solid-phase synthesis methodologies.

Functionalized Benzoic Acid Applications

The applications of this compound span diverse areas of chemical research, reflecting the versatility of functionalized benzoic acid derivatives in modern synthesis. In pharmaceutical research, substituted benzoic acids serve as key building blocks for drug molecules, with the carboxylic acid functionality providing sites for amide bond formation and the aromatic ring offering platforms for structure-activity relationship optimization. The protected amino group in this compound enables its incorporation into peptide-based therapeutics and peptidomimetic drug candidates through standard coupling protocols.

The emergence of proteolysis-targeting chimeras technology has created new applications for functionalized benzoic acid derivatives as linker components in bifunctional molecules. Recent research has demonstrated that late-stage functionalization methods can enable rapid access to diverse analogs for drug discovery applications, with benzoic acid derivatives serving as versatile platforms for conjugation chemistry. The ability to introduce functional handles through directed carbon-hydrogen activation has opened new possibilities for creating complex conjugates without extensive prefunctionalization.

In materials science, benzoic acid derivatives have found applications as ligands for the preparation of functionalized nanoparticles and heterogeneous catalysts. Research has shown that urea-benzoic acid functionalized magnetic nanoparticles can serve as effective catalysts for the synthesis of heterocyclic compounds, demonstrating the utility of these scaffolds in developing recoverable and reusable catalytic systems. The combination of carboxylic acid and amino functionalities provides multiple coordination sites for metal binding and surface attachment.

The compound's applications extend to natural product synthesis, where the protected amino acid framework enables the construction of complex peptide-derived structures. The dichlorosubstitution pattern provides unique electronic properties that can influence biological activity and metabolic stability. Research in plant science has identified various substituted benzoic acids as components of signaling pathways, suggesting potential applications in agricultural chemistry and plant biology research.

| Application Domain | Specific Uses | Advantages |

|---|---|---|

| Drug Discovery | Peptide therapeutics, conjugate synthesis | Biocompatibility, selective reactivity |

| Catalysis | Heterogeneous catalyst supports | Stability, recyclability |

| Materials Science | Nanoparticle functionalization | Surface modification capability |

| Natural Products | Complex molecule synthesis | Structural diversity access |

Recent advances in sustainable chemistry have highlighted the potential for benzoic acid derivatives in green synthesis applications. The development of environmentally benign oxidation protocols using molecular oxygen as the terminal oxidant has made previously costly transformations more accessible, enabling broader application of these methodologies in industrial synthesis. The combination of mild reaction conditions and high functional group tolerance makes these approaches particularly attractive for large-scale applications.

Properties

IUPAC Name |

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDBARGFUXUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373773 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-58-0 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Anthranilic Acid

The primary precursor, 2-amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), can be synthesized through controlled chlorination of 2-aminobenzoic acid (anthranilic acid) in hydrochloric acid medium. This method provides a direct route to introducing chlorine atoms at the desired positions.

Procedure:

- Dissolve anthranilic acid in 10% hydrochloric acid solution

- Conduct chlorination at 28-30°C for approximately 4 hours

- Carefully control reaction parameters to ensure selective chlorination at the 3,5-positions

- Isolate the product through filtration and recrystallization

The controlled chlorination ensures that chlorine atoms are introduced at the meta positions relative to the amino group, while preserving both the amino and carboxylic acid functionalities.

BOC Protection of 2-amino-3,5-dichlorobenzoic acid

The final step in the synthesis involves protecting the amino group of 2-amino-3,5-dichlorobenzoic acid using di-tert-butyl dicarbonate (BOC anhydride).

Standard BOC Protection Procedure

The protection of the amino group using di-tert-butyl dicarbonate is typically performed under mild conditions.

Typical Reaction Conditions:

- Solvent options: Water, water/tetrahydrofuran mixture, tetrahydrofuran, or acetonitrile

- Temperature: Room temperature to moderate heat (40°C)

- Base options: Sodium hydroxide, 4-dimethylaminopyridine (DMAP), or sodium bicarbonate

- BOC anhydride: 2-3 equivalents relative to the amine

- Base: 1-1.5 equivalents

General Procedure:

- Dissolve 2-amino-3,5-dichlorobenzoic acid in the chosen solvent

- Add the selected base (1-1.5 equivalents)

- Add di-tert-butyl dicarbonate (2-3 equivalents) dropwise

- Stir at the appropriate temperature (room temperature to 40°C)

- Monitor reaction completion by thin-layer chromatography

- Dilute with water and extract with an appropriate organic solvent

- Purify by crystallization or column chromatography

Alternative BOC Protection Methods

Method A: Using Sodium Bicarbonate in Biphasic System

This method employs a biphasic mixture of chloroform and water with sodium bicarbonate as the base.

Procedure:

- Dissolve 2-amino-3,5-dichlorobenzoic acid in chloroform

- Add an aqueous solution of sodium bicarbonate

- Add di-tert-butyl dicarbonate dropwise

- Reflux the biphasic mixture

- Separate the organic layer and purify

Method B: Using DMAP as Catalyst

This method uses 4-dimethylaminopyridine (DMAP) as both a base and a catalyst.

Procedure:

- Dissolve 2-amino-3,5-dichlorobenzoic acid in tetrahydrofuran or acetonitrile

- Add DMAP (0.1-0.2 equivalents)

- Add di-tert-butyl dicarbonate (1.1-1.2 equivalents)

- Stir at room temperature

- Purify as appropriate

Comparison of Preparation Methods

Table 1 presents a comparative analysis of the various approaches to synthesizing this compound.

Optimization Parameters for BOC Protection

Several factors can influence the efficiency of the BOC protection step:

Solvent Effects

Table 2 outlines how solvent choice affects the BOC protection reaction.

| Solvent | Advantages | Disadvantages | Recommended For |

|---|---|---|---|

| Water | Environmentally friendly, Inexpensive | Limited solubility for organic compounds | Water-soluble amines |

| Water/THF | Good solubility for organic/inorganic components | Requires solvent removal | General purpose |

| THF | Good solubility for organic compounds, Easy to remove | Peroxide formation concerns | Less water-soluble amines |

| Acetonitrile | Polar aprotic, Good solubility | More expensive | Acid-sensitive substrates |

| Dioxane | High boiling point, Good solubility | Potential carcinogen | Heat-requiring reactions |

| Methanol | Protic solvent, Good solubility | Potential transesterification | Small scale reactions |

| Chloroform/water (biphasic) | Separation of products during reaction | Uses chlorinated solvent | Difficult separations |

Temperature Considerations

The temperature at which the BOC protection is conducted can significantly impact reaction efficiency:

- Room temperature: Suitable for most applications, minimizes side reactions

- Moderate heat (40°C): Accelerates reaction, especially for sterically hindered amines

- Reflux: Required for less reactive substrates but increases risk of decomposition

Base Selection

The choice of base can influence both reaction kinetics and product purity:

- Sodium hydroxide: Strong base, effective but may promote side reactions

- Sodium bicarbonate: Milder base, suitable for acid-sensitive substrates

- 4-Dimethylaminopyridine (DMAP): Acts as both base and nucleophilic catalyst, accelerates reaction

Purification Strategies

The purification of this compound typically involves:

- Aqueous Workup : Dilution with water followed by extraction with an appropriate organic solvent

- Crystallization : Typically from ethanol, ethyl acetate, or toluene

- Column Chromatography : Using silica gel with appropriate solvent systems

Analytical Characterization

Complete characterization of this compound should include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR to confirm structure

- Infrared (IR) Spectroscopy : To identify characteristic functional groups

- Mass Spectrometry : To confirm molecular weight and fragmentation pattern

- Elemental Analysis : To confirm elemental composition

- Melting Point Determination : To assess purity

- High-Performance Liquid Chromatography (HPLC) : To determine purity percentage

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents

Substitution Reactions: The dichlorobenzoic acid moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Deprotection: The major product is the free amine derivative of the compound.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is used in various scientific research applications, including:

Organic Synthesis: As a protecting group for amino acids and peptides, facilitating the synthesis of complex molecules.

Medicinal Chemistry: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.

Material Science: In the synthesis of novel materials with specific properties by modifying the benzoic acid moiety.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively removed under acidic conditions. This selective protection and deprotection allow for controlled synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.

N-Boc-D-tert-leucine: Another Boc-protected amino acid used in peptide synthesis.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid (Boc-DCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with Boc-DCl.

Chemical Structure and Properties

Boc-DCl is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 5 positions of the benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 304.19 g/mol.

Enzyme Inhibition

Boc-DCl may act as an enzyme inhibitor. Inhibitors of certain proteases have been developed based on similar scaffolds. The presence of the Boc group can enhance the stability and bioavailability of the compound, potentially increasing its efficacy as an inhibitor in therapeutic applications.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Boc-DCl | 3CLpro (SARS-CoV-2) | TBD | |

| Analog A | Cathepsin B | 1.3 | |

| Analog B | Thrombin | >10 |

Anti-inflammatory Properties

Compounds similar to Boc-DCl have been evaluated for anti-inflammatory effects. The dichlorobenzoic acid derivatives have shown promise in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study on Structural Analogues

A study investigated the biological activities of various dichlorobenzoic acid derivatives, focusing on their effects on cell viability and inflammatory marker expression in vitro. Results indicated that certain modifications to the amino group significantly enhanced anti-inflammatory activity while reducing cytotoxicity.

Preclinical Trials

Preclinical trials involving Boc-DCl and its analogs have shown varying degrees of success in inhibiting viral proteases, particularly in the context of coronaviruses. These findings suggest that Boc-DCl could be a candidate for further development as a therapeutic agent against viral infections.

The proposed mechanism of action for Boc-DCl involves its interaction with specific enzymes or receptors within biological systems. The Boc group may facilitate cellular uptake and improve the compound's interaction with target sites, enhancing its pharmacological profile.

Q & A

Q. What are the critical steps for synthesizing 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid with high yield and purity?

- Methodological Answer : The synthesis involves three key stages: (1) Protecting the amino group using tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions (e.g., DCM, DMAP catalyst). (2) Chlorination at the 3,5-positions of the benzoic acid core via electrophilic substitution, using Cl₂ or SOCl₂ in controlled stoichiometry to avoid over-chlorination. (3) Final purification via recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to isolate the Boc-protected product. Monitoring intermediates with TLC (Rf comparison) and confirming purity via melting point analysis (e.g., mp ~150–151°C for analogous Boc-protected benzoic acids) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Identify Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.0–8.0 ppm for dichloro-substituted benzene).

- FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group).

Cross-referencing with literature data for structurally similar Boc-protected benzoic acids (e.g., 3-[(tert-Boc)amino]-5-hydroxybenzoic acid) is recommended .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Purity is evaluated via:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time should match standards.

- Melting Point : Compare observed mp (e.g., ~150°C for Boc-protected analogs) to literature values.

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.

Discrepancies indicate residual solvents or by-products requiring further purification .

Advanced Research Questions

Q. How can conflicting NMR data for the Boc-protected intermediate be resolved?

- Methodological Answer : Contradictions often arise from rotameric equilibria of the Boc group or solvent effects. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic effects.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian software).

Refer to studies on Boc-protected piperazino benzoic acids for analogous challenges .

Q. What experimental design optimizes coupling efficiency of this compound in peptide synthesis?

- Methodological Answer : To enhance coupling:

- Activation : Use HOBt/EDCI or PyBOP to activate the carboxylic acid.

- Solvent Optimization : Test polar aprotic solvents (DMF, THF) for solubility and reactivity.

- pH Control : Maintain mildly basic conditions (pH 7–8) to deprotonate the amine without hydrolyzing the Boc group.

Monitor reaction progress via LC-MS and adjust stoichiometry (1.2–1.5 eq of coupling agent) .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Apply a split-plot design:

- Factors : pH (2, 7, 12), temperature (4°C, 25°C, 40°C), and time (0–30 days).

- Response Variables : Degradation (%) via HPLC, Boc group integrity via IR.

- Statistical Analysis : Use ANOVA to identify significant degradation pathways (e.g., hydrolysis at pH >10).

Reference environmental stability frameworks for analogous benzoic acids .

Q. How to address discrepancies in bioactivity data across studies using this compound?

- Methodological Answer : Contradictions may stem from:

- Purity Variability : Mandate ≥95% purity (HPLC) and disclose impurities.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Metabolite Interference : Test for Boc deprotection in biological matrices via LC-MS/MS.

Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis

Q. How to troubleshoot unexpected by-products during chlorination?

- Methodological Answer : Common by-products (e.g., mono- or tri-chlorinated derivatives) arise from:

- Stoichiometric Imbalance : Use exact Cl₂ equivalents (2 eq) and monitor reaction kinetics via in-situ Raman spectroscopy.

- Regioselectivity Issues : Introduce directing groups (e.g., nitro) prior to chlorination, then reduce/remove them post-reaction.

- Workup Artifacts : Quench excess Cl₂ with Na₂S₂O₃ and isolate via acid-base extraction.

Compare with synthetic protocols for 4-amino-3,5-dinitrobenzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.